molecular formula C14H36O4Ti B12666542 Tributoxyethoxytitanium CAS No. 93918-89-9

Tributoxyethoxytitanium

Cat. No.: B12666542
CAS No.: 93918-89-9
M. Wt: 316.30 g/mol
InChI Key: XBVFSNVYMGOAKB-UHFFFAOYSA-N
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Description

Tributoxyethoxytitanium is a chemical compound with the molecular formula C14H32O4Ti. It is known for its applications in various fields, including catalysis and material science. This compound is characterized by its titanium center bonded to butoxy and ethoxy groups, making it a versatile reagent in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributoxyethoxytitanium can be synthesized through the reaction of titanium tetrachloride with butanol and ethanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the titanium tetrachloride. The general reaction scheme is as follows: [ \text{TiCl}_4 + 3 \text{C}_4\text{H}_9\text{OH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Ti(O(C}_4\text{H}_9)_3\text{O(C}_2\text{H}_5)} + 4 \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where titanium tetrachloride is reacted with butanol and ethanol under controlled temperatures and pressures. The process ensures high yield and purity of the product, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

Tributoxyethoxytitanium undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form titanium dioxide.

    Reduction: It can be reduced to titanium metal under specific conditions.

    Substitution: The butoxy and ethoxy groups can be substituted with other alkoxy groups or ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium or magnesium can be used.

    Substitution: Alcohols and other nucleophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Titanium dioxide (TiO2)

    Reduction: Titanium metal (Ti)

    Substitution: Various titanium alkoxides depending on the substituent used

Scientific Research Applications

Tributoxyethoxytitanium has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential in drug delivery systems due to its biocompatibility.

    Medicine: Explored for use in medical implants and prosthetics because of its non-toxic nature.

    Industry: Utilized in the production of high-performance materials, coatings, and as a precursor for titanium dioxide nanoparticles .

Mechanism of Action

The mechanism by which tributoxyethoxytitanium exerts its effects is primarily through its ability to act as a Lewis acid. This allows it to coordinate with various substrates, facilitating catalytic reactions. The titanium center can interact with electron-rich species, promoting reactions such as polymerization and oxidation. The molecular targets and pathways involved include coordination with oxygen and nitrogen-containing ligands, enhancing the reactivity of these substrates .

Comparison with Similar Compounds

Similar Compounds

    Titanium Tetraisopropoxide (TTIP): Similar in structure but with isopropoxy groups instead of butoxy and ethoxy groups.

    Titanium Tetrabutoxide (TBT): Contains four butoxy groups, making it more hydrophobic.

    Titanium Tetrachloride (TiCl4): A precursor to many titanium compounds, including tributoxyethoxytitanium.

Uniqueness

This compound is unique due to its mixed alkoxy groups, which provide a balance of hydrophilicity and hydrophobicity. This makes it more versatile in various applications compared to compounds with uniform alkoxy groups .

Properties

CAS No.

93918-89-9

Molecular Formula

C14H36O4Ti

Molecular Weight

316.30 g/mol

IUPAC Name

butan-1-ol;ethanol;titanium

InChI

InChI=1S/3C4H10O.C2H6O.Ti/c3*1-2-3-4-5;1-2-3;/h3*5H,2-4H2,1H3;3H,2H2,1H3;

InChI Key

XBVFSNVYMGOAKB-UHFFFAOYSA-N

Canonical SMILES

CCCCO.CCCCO.CCCCO.CCO.[Ti]

Origin of Product

United States

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